4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole
Description
The compound 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole (hereafter referred to as the target compound) is a pyrazoline derivative featuring two pyrazole rings and four phenyl substituents, including a 4-chlorophenyl group. Synthesized via the reaction of precursor chalcones with phenylhydrazine, it exhibits a melting point of 110–112°C and a yield of 63% . Characterization via IR spectroscopy confirms the presence of C=N (1599 cm⁻¹) and C=C (1605 cm⁻¹) bonds, while ¹H NMR reveals distinct pyrazoline proton signals (δ 3.35–5.55) and aromatic proton multiplicity (δ 6.46–8.02) . The molecular formula (C₃₁H₂₅ClN₄) and mass spectrometry data (m/z 489 [M+1]) further validate its structure .
Properties
Molecular Formula |
C30H23ClN4 |
|---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |
InChI |
InChI=1S/C30H23ClN4/c31-24-18-16-22(17-19-24)28-20-29(35(32-28)26-14-8-3-9-15-26)27-21-34(25-12-6-2-7-13-25)33-30(27)23-10-4-1-5-11-23/h1-19,21,29H,20H2 |
InChI Key |
IETQAJNQIGSOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Chalcone Intermediate Synthesis via Claisen-Schmidt Condensation
The foundational step involves synthesizing α,β-unsaturated ketones (chalcones) through Claisen-Schmidt condensation. For example, 4-chloroacetophenone reacts with pyrazole-4-carbaldehyde under basic conditions to yield a chlorophenyl-functionalized chalcone. Key conditions include:
The reaction proceeds via deprotonation of the ketone, nucleophilic attack on the aldehyde, and dehydration to form the conjugated enone system. The presence of electron-withdrawing groups (e.g., chlorine) enhances electrophilicity, favoring chalcone formation.
Cyclization with Hydrazine Derivatives
Chalcones undergo cyclization with hydrazines to form pyrazoline or pyrazole rings. Two protocols dominate:
Acid-Catalyzed Cyclization in Glacial Acetic Acid
A mixture of chalcone (0.001 mol) and hydrazine hydrate (0.002 mol) in glacial acetic acid is refluxed for 6–9 hours. The acidic medium protonates the carbonyl oxygen, facilitating nucleophilic attack by hydrazine. Subsequent cyclization and dehydration yield the pyrazoline core.
Amberlyst-15 Catalyzed Cyclization at Ambient Conditions
Amberlyst-15 (10% w/w) in acetonitrile enables room-temperature cyclization within 30–60 minutes. The solid acid catalyst enhances reaction efficiency by providing protonation sites without solvent heating.
Optimization and Reaction Parameter Analysis
Solvent and Temperature Effects
| Parameter | Acid-Catalyzed Method | Amberlyst-15 Method |
|---|---|---|
| Solvent | Glacial acetic acid | Acetonitrile |
| Temperature | Reflux (110–120°C) | Room temperature (25°C) |
| Time | 6–9 hours | 0.5–1 hour |
| Catalyst Load | N/A | 10% w/w |
The Amberlyst-15 method offers greener chemistry benefits but requires post-reaction filtration to remove the catalyst.
Substituent Effects on Cyclization Efficiency
-
Electron-Withdrawing Groups (e.g., Cl) : Enhance reaction rates by increasing chalcone electrophilicity. Yields improve by 10–15% compared to non-halogenated analogs.
-
Steric Hindrance : Bulky substituents on the phenyl ring reduce yields to 50–55% due to slower cyclization kinetics.
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
Compound 4 (Analogous Structure) :
-
IR (KBr) : 1645 cm⁻¹ (C=N), 1675 cm⁻¹ (C=O).
-
¹H NMR (200 MHz) : δ 3.85 (d, 2H, CH₂ pyrazoline), 5.12 (t, 1H, CH pyrazoline), 7.15–7.57 (m, 15H, Ar-H).
-
MS : m/z 421 [M⁺+1].
Compound 5 (Chlorophenyl Derivative) :
-
¹H NMR : δ 3.57 (d, 2H, CH₂ pyrazoline), 4.56 (t, 1H, CH pyrazoline), 7.10–7.97 (m, 14H, Ar-H).
-
MS : m/z 455 [M⁺+1], 456 [M⁺+2] (chlorine isotope pattern).
Comparative Evaluation of Synthetic Routes
Yield and Purity
Environmental and Practical Considerations
-
Waste Generation : Amberlyst-15 is reusable, reducing hazardous waste compared to acetic acid.
-
Scalability : Both methods are scalable, but the acid-catalyzed route requires corrosion-resistant equipment.
Challenges and Mitigation Strategies
Byproduct Formation during Cyclization
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are possible due to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of pyrazole exhibit anticancer activities. For instance, studies have shown that certain pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific structure of 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole enhances its potential as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis .
Antimicrobial Activity
Pyrazoles are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial and fungal strains. Studies suggest that the presence of the chlorophenyl group significantly contributes to its antimicrobial efficacy, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. The compound's ability to inhibit pro-inflammatory cytokines makes it a promising candidate for treating inflammatory diseases. Research indicates that it may modulate pathways associated with inflammation, thereby reducing symptoms in conditions like arthritis .
Agrochemical Applications
In addition to medicinal uses, this compound may have applications in agrochemicals. Pyrazole derivatives are often utilized as herbicides and fungicides due to their effectiveness in controlling plant pathogens and weeds. The structural attributes of 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole could be leveraged to develop more efficient agrochemical products with reduced environmental impact .
Case Study 1: Anticancer Efficacy
A study published in the International Journal of Pharmaceutical Sciences demonstrated that a derivative of the pyrazole compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Testing
In another study, 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole was tested against several strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Crystallography
The target compound’s crystal structure (C₃₀H₂₄N₄) features two nearly planar pyrazole rings (max. deviation: 0.003–0.066 Å) with a dihedral angle of 73.43° between them . The phenyl substituents form dihedral angles of 9.28–40.08° with the pyrazole cores, stabilizing the structure via C-H⋯π interactions .
Comparisons :
- 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole (): Shares a similar pyrazole-pyrazoline scaffold but lacks the 4-chlorophenyl group. Its dihedral angles (73.43° between pyrazole rings) align closely with the target compound, suggesting conserved conformational rigidity .
- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Replaces one phenyl group with a 4-methoxyphenyl substituent, altering electronic properties. The crystal structure shows C-H⋯O hydrogen bonds, absent in the target compound, due to the methoxy group .
Table 1: Structural Comparison of Pyrazoline Derivatives
Physicochemical and Spectroscopic Properties
The target compound’s IR and NMR profiles are distinct due to the 4-chlorophenyl group’s electron-withdrawing effect, which shifts C=N and C=C peaks compared to non-halogenated analogs.
Comparisons :
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (): Fluorine substitution reduces electron density, reflected in lower C=N IR absorption (1580–1590 cm⁻¹ vs. 1599 cm⁻¹ in the target compound) .
- Thiazole-Pyrazoline Hybrid (): Incorporation of a thiazole ring and bromine substituent increases molecular weight (IC₅₀ = 6.2 μM for superoxide inhibition) but complicates solubility compared to the target compound .
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its anti-inflammatory, anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound is characterized by a complex arrangement of phenyl groups and a pyrazole core. The presence of a 4-chlorophenyl substituent and multiple phenyl rings enhances its biological activity.
1. Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives have shown up to 85% inhibition of TNF-α at certain concentrations compared to standard drugs like dexamethasone .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Recent research indicates that compounds similar to 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 49.85 µM for a related pyrazole derivative against A549 lung cancer cells .
3. Antimicrobial Activity
Research findings suggest that pyrazole derivatives possess notable antimicrobial properties against several bacterial strains. In vitro tests have shown effective inhibition against E. coli, Bacillus subtilis, and Aspergillus niger. Compounds were tested at concentrations around 40 µg/mL , with some derivatives exhibiting comparable efficacy to standard antibiotics .
4. Other Pharmacological Activities
Beyond anti-inflammatory and anticancer effects, pyrazole compounds have been linked to other activities:
- Antidepressant Effects : Some analogs have shown potential in alleviating depression-like symptoms in animal models .
- Neuroprotective Properties : Certain derivatives inhibit enzymes related to neurodegenerative diseases, indicating potential use in treating conditions like Alzheimer's .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
| Study | Compound Tested | Activity | Result |
|---|---|---|---|
| Selvam et al. (2014) | 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-4,5-dihydropyrazoles | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
| Xia et al. (2022) | 1-(2′-hydroxy-3′-aroxypropyl)-3-(aryl)-1H-pyrazole derivatives | Antitumor | IC50 = 49.85 µM against A549 |
| PMC4766773 (2014) | Various pyrazoles | Antimicrobial | Effective against multiple bacterial strains |
Q & A
Q. What are the standard synthetic protocols for preparing 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole, and how are intermediates characterized?
The compound is synthesized via Claisen-Schmidt condensation, followed by cyclization of chalcone intermediates with hydrazine derivatives. Key intermediates (e.g., α,β-unsaturated ketones) are characterized using -NMR, -NMR, and FTIR spectroscopy to confirm regioselectivity and purity. Crystallographic validation of intermediates, such as pyrazoline derivatives, is critical to ensure structural fidelity .
Q. How is the molecular geometry of this compound resolved, and what crystallographic parameters define its stability?
Single-crystal X-ray diffraction (SCXRD) reveals a non-planar geometry with dihedral angles between aromatic rings ranging from 45–65°, influencing steric hindrance and intermolecular interactions. The crystal packing is stabilized by weak C–H···π and π–π interactions, as observed in analogous pyrazoline derivatives .
Q. What spectroscopic methods are most reliable for distinguishing between isomeric forms of pyrazole-pyrazoline hybrids?
High-resolution mass spectrometry (HRMS) combined with -NMR coupling constants () differentiate between 4,5-dihydro-1H-pyrazole (pyrazoline) and fully aromatic pyrazole isomers. For example, vicinal coupling constants of ~10–12 Hz in pyrazoline protons confirm the dihydro structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally similar pyrazoline derivatives?
Discrepancies arise from variations in substituent electronic effects and assay conditions. Systematic SAR studies should compare substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH) under standardized cytotoxicity assays (e.g., MTT). Computational docking into target proteins (e.g., tubulin or kinase enzymes) can rationalize activity differences .
Q. What strategies optimize reaction yields for pyrazole-pyrazoline hybrids, particularly when scaling multi-step syntheses?
Yield optimization involves:
Q. How do torsional conformations in the pyrazoline ring influence pharmacological activity?
SCXRD data show that the pyrazoline ring adopts an envelope conformation, with the 4-chlorophenyl group occupying a pseudo-axial position. Molecular dynamics simulations suggest this conformation enhances binding to hydrophobic pockets in target proteins, as seen in COX-2 inhibition studies .
Q. What advanced crystallography techniques validate weak intermolecular interactions critical for crystal engineering?
Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O/N). For example, in analogous structures, ~12% of the surface area corresponds to C–H···π interactions, which stabilize layered crystal packing. Thermal ellipsoid plots further assess dynamic disorder in aromatic substituents .
Q. How can computational modeling predict metabolic stability of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward cytochrome P450 enzymes. ADMET predictions using tools like SwissADME identify metabolic soft spots (e.g., para-chloro substituents resist oxidative metabolism) .
Methodological Guidance
- For crystallographic challenges : Use twin refinement protocols in SHELXL for crystals with high mosaicity, common in bulky aromatic systems .
- For biological assays : Prioritize 3D tumor spheroid models over monolayer cultures to better mimic in vivo activity for anticancer studies .
- For synthetic scale-up : Employ flow chemistry to control exothermic cyclization steps and improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
